Technical Monograph: 1,5-Di(methyl-d3)-naphthalene
Technical Monograph: 1,5-Di(methyl-d3)-naphthalene
Precision Deuterated Standards in Polycyclic Aromatic Hydrocarbon (PAH) Analysis and Metabolic Profiling
Executive Summary
1,5-Di(methyl-d3)-naphthalene (CAS: 94784-15-3) is a high-purity, stable isotope-labeled analog of 1,5-dimethylnaphthalene. Characterized by the specific substitution of six hydrogen atoms with deuterium on the methyl groups (
Its primary utility lies in Isotope Dilution Mass Spectrometry (IDMS) , where it corrects for matrix effects, extraction inefficiencies, and instrument drift during the quantification of environmental pollutants and petrochemical markers. Furthermore, it is a vital tool in mechanistic toxicology, specifically in mapping the metabolic oxidation of alkyl-naphthalenes by Cytochrome P450 enzymes, where the deuterium kinetic isotope effect (KIE) can elucidate rate-limiting steps in carcinogenesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | 1,5-Di(methyl-d3)-naphthalene |
| Synonyms | 1,5-Bis(trideuteriomethyl)naphthalene; 1,5-Dimethylnaphthalene-d6 |
| CAS Number | 94784-15-3 |
| Molecular Formula | |
| Molecular Weight | 162.26 g/mol (vs. 156.23 for unlabeled) |
| Isotopic Purity | |
| Appearance | White crystalline solid |
| Melting Point | 80–82 °C |
| Solubility | Soluble in dichloromethane, acetone, benzene; Insoluble in water |
Synthesis & Production: The Kumada Coupling Protocol
To achieve high regioselectivity and isotopic enrichment, the synthesis of 1,5-Di(methyl-d3)-naphthalene avoids direct Friedel-Crafts alkylation, which often yields inseparable isomeric mixtures. Instead, a Nickel-catalyzed Kumada Cross-Coupling strategy is employed.
3.1 Mechanistic Pathway
The synthesis couples 1,5-dihalonaphthalene with deuterated methylmagnesium iodide (
Reaction Scheme:
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Grignard Formation:
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Cross-Coupling:
3.2 Synthesis Workflow Diagram
Caption: Ni-catalyzed Kumada cross-coupling pathway for the regioselective synthesis of 1,5-Di(methyl-d3)-naphthalene.
Analytical Applications: Isotope Dilution Mass Spectrometry
4.1 The Inverse Isotope Effect in GC-MS
In Gas Chromatography (GC), deuterated PAHs typically exhibit a slightly shorter retention time than their non-deuterated analogs. This is known as the Inverse Isotope Effect , caused by the lower polarizability and slightly smaller molar volume of the C-D bond compared to the C-H bond.
-
Implication: 1,5-Di(methyl-d3)-naphthalene will elute fractionally earlier (0.02–0.05 min) than native 1,5-dimethylnaphthalene. This separation prevents cross-talk in single-ion monitoring (SIM) windows while ensuring they experience identical extraction conditions.
4.2 Quantification Protocol
Objective: Quantify 1,5-dimethylnaphthalene in soil/sediment samples.
Step-by-Step Methodology:
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Sample Spiking: Add a known mass of 1,5-Di(methyl-d3)-naphthalene (IS) to the soil sample before extraction.
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Extraction: Perform Ultrasonic or Soxhlet extraction using Dichloromethane (DCM).
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Cleanup: Pass extract through a Silica/Alumina column to remove polar interferences.
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GC-MS Analysis:
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Column: DB-5ms or equivalent (30m x 0.25mm ID).
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Carrier Gas: Helium at 1.0 mL/min.
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Temp Program: 60°C (1 min)
10°C/min 300°C.
-
-
Detection (SIM Mode):
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Target (Native): Monitor m/z 156 (Molecular Ion) and 141 (M -
). -
Internal Standard (d6): Monitor m/z 162 (Molecular Ion) and 144 (M -
).
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Calculation:
4.3 Analytical Workflow Diagram
Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow for precision PAH quantification.
Mechanistic Toxicology & Metabolism
In drug development and toxicology, 1,5-Di(methyl-d3)-naphthalene is used to probe the mechanism of Cytochrome P450 (CYP) mediated oxidation.
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Metabolic Pathway: 1,5-Dimethylnaphthalene is oxidized to alcohols and carboxylic acids.
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Kinetic Isotope Effect (KIE): By substituting H with D at the metabolic site (the methyl group), researchers can determine if C-H bond breakage is the rate-limiting step. If
(typically 2–7 for primary KIE), the C-H cleavage is rate-limiting. -
Significance: This helps identify the specific CYP isoforms (e.g., CYP2A6) responsible for bioactivation, aiding in the design of safer pharmaceutical agents that avoid toxic metabolite formation.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).[1] Potential Carcinogen (PAH class).
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent photo-oxidation.
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Handling: Use only inside a fume hood. Wear nitrile gloves and safety glasses. Avoid dust generation.
References
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ChemicalBook. (2024). 1,5-Di(Methyl-d3)-naphthalene - Product Specifications and CAS 94784-15-3.[2][3] Retrieved from
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ClearSynth. (2024). Synthesis and Application of Deuterated Naphthalenes. Retrieved from
- National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 1,5-Dimethylnaphthalene Fragmentation Patterns.
- Wenzl, T., et al. (2006). Analytical methods for Polycyclic Aromatic Hydrocarbons (PAHs) in food and environmental samples. Trends in Analytical Chemistry. [DOI: 10.1016/j.trac.2006.05.010]
- Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. (Contextual reference for KIE mechanisms).
